Bepafant, (S)-
Description
Historical Context of Platelet-Activating Factor (PAF) Pathway Research
The scientific journey into understanding Platelet-Activating Factor (PAF) began in the early 1970s. First described in 1972 by Benveniste, Henson, and Cochrane, PAF was initially identified as a substance released from activated basophils that induced platelet aggregation opnme.com, opnme.com. Its structure was later elucidated in 1979 by Demopoulos, Pinckard, and Hanahan as 1-O-alkyl-2-acetyl-sn-glyceryl-3-phosphorylcholine, a unique class of lipid mediators ontosight.ai, opnme.com. PAF is synthesized and released by various cells, including platelets, endothelial cells, neutrophils, monocytes, and macrophages, playing a crucial role in cellular signaling ontosight.ai, plos.org.
While PAF is involved in normal physiological functions such as hemostasis and reproductive biology, its dysregulation is implicated in a wide array of pathological conditions. Elevated levels of PAF are associated with inflammatory diseases, cardiovascular disorders, asthma, sepsis, neurodegenerative diseases, and cancer opnme.com, opnme.com, ontosight.ai, nih.gov. Its pro-inflammatory and prothrombotic effects, mediated through binding to the specific PAF receptor (PAFR), a seven-transmembrane G-protein coupled receptor, have made the PAF pathway a significant target for therapeutic intervention opnme.com, opnme.com, researchgate.net. Research into PAF and its receptor has expanded considerably over the decades, underscoring its complex roles in health and disease ontosight.ai.
Positioning of (S)-Bepafant within the Thienotriazolodiazepine Class of PAF Receptor Antagonists
(S)-Bepafant is a synthetic compound that belongs to the thienotriazolodiazepine class of molecules opnme.com, opnme.com, opnme.com. This class of compounds has been extensively studied for their potent and selective antagonistic activity against the Platelet-Activating Factor Receptor (PAFR) nih.gov. (S)-Bepafant is specifically recognized as the active enantiomer, or eutomer, of racemic Bepafant, a compound that itself is a derivative of Apafant opnme.com, opnme.com.
The thienotriazolodiazepine scaffold has proven to be a successful framework for developing molecules that effectively block the pro-inflammatory actions of PAF by competing with the natural ligand for binding to the PAFR opnme.com, opnme.com, opnme.com. As a potent and well-characterized member of this class, (S)-Bepafant has become a valuable tool in academic research for investigating the PAF pathway opnme.com, opnme.com.
Significance of Enantiomeric Purity in PAF Receptor Antagonist Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is of paramount importance in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles washington.edu, nih.gov. This difference arises because biological targets, such as receptors and enzymes, are themselves chiral and often interact stereoselectively with drug molecules ijpsjournal.com, nih.gov, researchgate.net.
In the context of PAF receptor antagonists, the development of single enantiomers is crucial. (S)-Bepafant is identified as the eutomer, meaning it possesses the primary pharmacological activity, while its counterpart, (R)-Bepafant (often referred to as WEB2387), is the distomer, exhibiting significantly reduced or no PAFR antagonistic activity opnme.com, opnme.com. Studies have shown that the (S)-enantiomer of Bepafant displays enhanced in vivo potency compared to the racemic mixture opnme.com, opnme.com. This principle extends to other classes of PAF antagonists, where one enantiomer may be substantially more potent than the other researchgate.net. Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), increasingly emphasize the importance of characterizing and developing single enantiomers to optimize therapeutic efficacy and minimize potential adverse effects associated with inactive or less active isomers washington.edu, nih.gov.
Comparative Overview with Structurally Related PAF Receptor Antagonists
The thienotriazolodiazepine scaffold has yielded several key PAF receptor antagonists, including Apafant (WEB-2086) and Bepafant (a racemic mixture of (S)- and (R)-Bepafant) opnme.com, nih.gov, wikipedia.org. (S)-Bepafant is considered a pharmacologically improved derivative of Apafant and represents the most potent compound within this specific chemical series opnme.com, opnme.com.
While other classes of PAF antagonists exist, such as PAF-analogue antagonists (e.g., SRI 63-441) and natural products like ginkgolides, the thienotriazolodiazepines, including (S)-Bepafant, are noted for their high potency and selectivity for the PAF receptor tandfonline.com, nih.gov, nih.gov, pjps.pk. Some PAF-analogue antagonists have been observed to cause pulmonary vasoactive side effects, highlighting the advantages of more structurally distinct and selective compounds like those derived from the thienotriazolodiazepine scaffold nih.gov. The development of these compounds has progressed from early research on brotizolam, demonstrating that PAF antagonistic activity could be segregated from central nervous system effects nih.gov.
Structure
2D Structure
3D Structure
Properties
CAS No. |
114800-15-6 |
|---|---|
Molecular Formula |
C23H22ClN5O2S |
Molecular Weight |
468.0 g/mol |
IUPAC Name |
[(13S)-9-(2-chlorophenyl)-3-methyl-16-thia-2,4,5,8-tetrazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,8,11(15)-pentaen-13-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C23H22ClN5O2S/c1-13-26-27-19-12-25-21(15-4-2-3-5-17(15)24)20-16-10-14(11-18(16)32-23(20)29(13)19)22(30)28-6-8-31-9-7-28/h2-5,14H,6-12H2,1H3/t14-/m0/s1 |
InChI Key |
FWYVRZOREBYLCY-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)C[C@H](C4)C(=O)N5CCOCC5)C(=NC2)C6=CC=CC=C6Cl |
Canonical SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CC(C4)C(=O)N5CCOCC5)C(=NC2)C6=CC=CC=C6Cl |
Origin of Product |
United States |
Molecular and Structural Characterization of S Bepafant
Elucidation of the (S)-Stereochemistry and its Functional Implications
Bepafant is a chiral molecule and is synthesized as a racemic mixture, which is composed of two enantiomers: (S)-Bepafant and (R)-Bepafant. opnme.com Through pharmacological studies, it has been determined that the biological activity of the racemic mixture resides almost exclusively in the (S)-enantiomer. opnme.com (S)-Bepafant is therefore referred to as the eutomer (the pharmacologically active enantiomer), while the (R)-enantiomer, also known as WEB2387, is the distomer and is largely inactive. opnme.comopnme.com WEB2387 is often used as a negative control in studies to demonstrate the specificity of the PAF receptor-mediated effects of (S)-Bepafant. opnme.com
The importance of the (S)-stereochemistry is evident in the significant difference in potency observed between the two enantiomers. The three-dimensional arrangement of the atoms in (S)-Bepafant allows for a more favorable interaction with the binding site of the PAF receptor, a G-protein-coupled seven-transmembrane receptor. opnme.comnih.gov This stereoselectivity is a common phenomenon in pharmacology, where the specific spatial orientation of a molecule is critical for its ability to bind to a biological target and elicit a response. nih.govnih.gov
The functional implication of this stereospecificity is a marked enhancement in in vivo potency for the (S)-enantiomer compared to the racemate, and a dramatic loss of activity for the (R)-enantiomer. opnme.com For instance, in vivo studies in guinea pigs have demonstrated that (S)-Bepafant has a slightly improved potency compared to racemic Bepafant, while the inactive distomer WEB2387 shows a 40- to 80-fold reduction in in vivo potency. opnme.com This highlights the critical role of the chiral center in defining the pharmacological activity of the molecule.
| Compound | Type | In Vivo Potency (ED₅₀, mg/kg i.v. in guinea pig) | Functional Role |
| (S)-Bepafant | Eutomer (Active Isomer) | 0.005 | Potent PAFR Antagonist |
| Bepafant | Racemic Mixture | 0.006 | PAFR Antagonist |
| WEB2387 ((R)-Bepafant) | Distomer (Inactive Isomer) | 0.086 | Negative Control |
Data sourced from opnMe.com by Boehringer Ingelheim. opnme.com
Analysis of the Thienotriazolodiazepine Core Scaffold
(S)-Bepafant is built upon a hetrazepine scaffold, specifically a thieno[3,2-f] opnme.comopnme.comnih.govtriazolo[4,3-a] opnme.comnih.govdiazepine ring system. opnme.comnih.gov This core structure is a key feature of a class of potent PAF antagonists developed by Boehringer Ingelheim. opnme.com The thienotriazolodiazepine scaffold provides a rigid framework that correctly positions the necessary substituent groups for optimal interaction with the PAF receptor.
The development of this scaffold represented a significant advancement over earlier PAF antagonists. Bepafant itself was a pharmacologically improved derivative of a previous compound, Apafant (WEB 2086), which shares the same core structure. opnme.com The modifications leading to Bepafant resulted in superior in vivo potency, likely due to an increased half-life. opnme.com
Structure-activity relationship (SAR) studies on related compounds have demonstrated that the integrity of this core ring system is generally crucial for maintaining binding activity. nih.gov The scaffold acts as a template, and modifications to the peripheral groups attached to it are used to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties. nih.govfrontiersin.org Despite the structural similarity of thienotriazolodiazepines to CNS-acting benzodiazepines, Bepafant exhibits only weak cross-reactivity with the central benzodiazepine (B76468) receptor, indicating a good degree of selectivity for the PAF receptor. opnme.com
Advanced Spectroscopic and Crystallographic Studies Related to (S)-Bepafant Analogues
Direct crystallographic data for (S)-Bepafant complexed with the PAF receptor is not publicly available. However, structural insights can be gleaned from crystallographic studies of the PAF receptor with other ligands and from studies of analogous compounds. opnme.comnih.gov The crystal structure of the PAF receptor has been solved in a complex with the antagonist SR 27417 (PDB code: 5ZK1), which has provided a detailed view of the ligand-binding pocket. opnme.com This structural information allows for the generation of homology models and docking studies to predict the binding mode of thienotriazolodiazepine antagonists like (S)-Bepafant.
These studies suggest that (S)-Bepafant binds within the transmembrane domain of the receptor, a common feature for lipid-like receptor antagonists. opnme.com The binding of these antagonists is stabilized by a network of interactions, including hydrogen bonds and van der Waals forces, with specific amino acid residues in the receptor. nih.gov
Crystallographic and spectroscopic studies on related small molecule inhibitors complexed with their targets are instrumental in rationalizing kinetic data and guiding the design of new, more potent analogues. nih.gov For example, such studies can reveal how minor modifications to a ligand's structure can lead to significant changes in binding affinity by altering hydrogen bonding networks, displacing water molecules, or inducing conformational changes in the protein target. nih.govnih.gov
Computational Chemistry Approaches for Understanding (S)-Bepafant Interactions
Computational chemistry provides powerful tools for understanding the interactions between a ligand like (S)-Bepafant and its biological target at a molecular level. bhsai.org Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are employed to investigate and predict drug-target interactions. mdpi.commdpi.com
Molecular Docking: Docking simulations can be used to place the (S)-Bepafant molecule into the three-dimensional structure of the PAF receptor binding site, derived from crystallographic data of homologous proteins. nih.gov These simulations predict the preferred binding orientation and conformation of the ligand, helping to identify key amino acid residues that form interactions. This approach can effectively rationalize the observed stereoselectivity, demonstrating why the (S)-enantiomer achieves a more stable and lower-energy binding pose compared to the (R)-enantiomer.
Molecular Dynamics (MD) Simulations: MD simulations can further refine the docked poses and provide insights into the dynamic nature of the ligand-receptor complex over time. mdpi.com These simulations can help assess the stability of the predicted interactions and reveal the role of conformational flexibility in the binding process. mdpi.com
Structure-Activity Relationship (SAR) Studies: Computational methods are also used in conjunction with experimental data to build SAR models. mdpi.com By analyzing a series of analogues with varying structures and activities, these models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for high-affinity binding to the PAF receptor. mdpi.com This knowledge is invaluable for the rational design of novel antagonists with improved properties.
Pharmacological Characterization and Mechanisms of Action of S Bepafant
Platelet-Activating Factor Receptor (PAFR) Binding Kinetics and Thermodynamics
(S)-Bepafant exhibits high-affinity binding to the PAF receptor, a characteristic crucial for its antagonistic activity. While detailed kinetic (e.g., association and dissociation rates) and thermodynamic parameters (e.g., enthalpy and entropy changes) of (S)-Bepafant's interaction with PAFR are not extensively detailed in the available literature, its high affinity and competitive binding profile are well-established.
Ligand-Receptor Interaction Profile of (S)-Bepafant
(S)-Bepafant functions as a specific antagonist of the PAF receptor opnme.comopnme.com. Its interaction with the PAFR is characterized by high affinity, allowing it to effectively compete with the natural ligand, PAF opnme.comopnme.com. This competitive binding prevents PAF from activating the receptor and initiating downstream signaling events. The molecule's thienotriazolodiazepine scaffold contributes to its potent and specific antagonistic properties opnme.comopnme.com.
Competitive Displacement Assays with PAF Ligands
Competitive displacement assays have been instrumental in characterizing (S)-Bepafant's binding to the PAF receptor. In these experiments, (S)-Bepafant has been shown to effectively displace radiolabeled PAF ([³H]PAF) from its binding sites on human platelets opnme.com. This displacement occurs with an equilibrium dissociation constant (KD) of 14 nM, indicating a high affinity of (S)-Bepafant for the PAF receptor opnme.com. These assays confirm that (S)-Bepafant binds to the same site as PAF, thereby blocking the natural ligand's access to the receptor.
Receptor Selectivity Profiling Beyond PAFR
Studies indicate that (S)-Bepafant possesses a favorable selectivity profile. While its structure bears some resemblance to benzodiazepines, it exhibits only weak cross-reactivity to the central benzodiazepine (B76468) receptor opnme.comopnme.com. Furthermore, (S)-Bepafant has not demonstrated significant effects on platelet or neutrophil aggregation when stimulated by agents other than PAF, underscoring its specificity for the PAF receptor opnme.com.
Cellular Signal Transduction Cascade Modulation
The activation of the PAF receptor by PAF triggers a cascade of intracellular signaling events, including the modulation of inositol (B14025) phosphate (B84403) turnover and the activation of mitogen-activated protein kinase (MAPK) pathways. As a PAFR antagonist, (S)-Bepafant interferes with these PAF-mediated signaling processes.
Inhibition of PAF-Induced Inositol Phosphate Turnover
Platelet-Activating Factor receptor stimulation is known to activate Gq proteins, leading to an increase in inositol 1,4,5-trisphosphate (IP₃) synthesis and subsequent intracellular calcium mobilization opnme.comjst.go.jpopnme.compsu.edujci.org. This process, referred to as inositol phosphate turnover, is a key downstream signaling event mediated by PAFR. By competitively binding to the PAFR, (S)-Bepafant blocks the activation of these signaling pathways, thereby inhibiting PAF-induced inositol phosphate turnover opnme.comopnme.comopnme.com. Specific quantitative data detailing the extent of (S)-Bepafant's inhibition of inositol phosphate turnover is not explicitly provided in the reviewed literature.
Downregulation of Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
Activation of the PAF receptor can also lead to the activation of intracellular signaling cascades, notably the mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK) and p38 MAPK opnme.comjst.go.jpopnme.comnih.govphysiology.orgopnme.com. These pathways are integral to cellular responses such as proliferation and inflammation. As a PAFR antagonist, (S)-Bepafant is understood to downregulate or inhibit these PAF-induced MAPK pathway activations by preventing PAF from binding to and activating the receptor opnme.comopnme.comopnme.com. Direct quantitative data on the specific degree to which (S)-Bepafant modulates MAPK activation is not detailed in the provided search results.
Data Table: (S)-Bepafant PAF Receptor Binding and Activity
| Assay Parameter | Target/Cell Type | Value | Unit | Reference |
| Equilibrium Dissociation Constant (KD) | PAFR (human) | 14 | nM | opnme.com |
| IC₅₀ (Platelet Aggregation) | Human Platelets | 350 | nM | opnme.com |
| IC₅₀ (Neutrophil Aggregation) | Human Neutrophils | Not Determined | nM | opnme.com |
Compound List
(S)-Bepafant
Platelet-Activating Factor (PAF)
Apafant
WEB2387
WEB2170
Modulation of Leukocyte Chemotaxis Responses
PAF is recognized as a mediator that induces the chemotaxis and activation of leukocytes, including neutrophils opnme.comaai.org. By antagonizing the PAF receptor, (S)-Bepafant modulates these leukocyte responses, thereby influencing the directed migration of these immune cells to sites of inflammation opnme.comaai.org.
Impact on Endothelial Cell Activation and Adhesion Molecule Expression
Endothelial cells play a critical role in inflammatory processes, and their activation by mediators like PAF leads to significant changes in their surface properties frontiersin.orgplos.org. PAF activates endothelial cells, promoting the rapid expression and surface translocation of adhesion molecules such as P-selectin, ICAM-1, and VCAM-1 frontiersin.org. These molecules are crucial for the adhesion and subsequent transmigration of leukocytes from the bloodstream into inflamed tissues frontiersin.orgplos.orgnih.gov. As a PAFR antagonist, (S)-Bepafant can attenuate this PAF-induced endothelial cell activation, thereby reducing the expression of adhesion molecules and consequently limiting leukocyte attachment and infiltration frontiersin.orgnih.gov.
Compound List
(S)-Bepafant as an Inverse Agonist: Mechanistic Considerations
Inverse agonists represent a distinct class of receptor ligands that, unlike neutral antagonists, exert a pharmacological effect opposite to that of an agonist. This action is achieved by binding to a receptor and stabilizing its inactive conformation, thereby reducing or eliminating any constitutive (basal) activity that the receptor may possess in the absence of an agonist. This mechanism is particularly relevant for receptors that exhibit a baseline level of signaling, a phenomenon known as constitutive activity. By lowering this intrinsic activity below basal levels, inverse agonists can effectively suppress overactive signaling pathways, making them valuable tools in understanding and potentially treating diseases driven by receptor hyperactivity longdom.orgwikipedia.orgnih.gov.
(S)-Bepafant is a potent and specific synthetic ligand that targets the Platelet-Activating Factor Receptor (PAFR), a G-protein-coupled receptor involved in inflammatory and thrombotic responses opnme.comopnme.com. PAFR is activated by platelet-activating factor (PAF), a family of phospholipids (B1166683) that mediate various cellular responses, including platelet and neutrophil aggregation opnme.com. Research has indicated that a range of PAFR ligands, encompassing both antagonists and inverse agonists, have been developed opnme.comopnme.comopnme.com. (S)-Bepafant, as the active enantiomer of Bepafant, binds with high affinity to the PAF receptor, displacing the natural ligand PAF from its binding site opnme.comopnme.com. This binding effectively inhibits PAF-induced signaling cascades, such as the aggregation of human platelets and neutrophils opnme.comopnme.com.
While often characterized by its potent antagonistic properties, the mechanism through which (S)-Bepafant inhibits PAF receptor activity aligns with the principles of inverse agonism. By binding to the PAFR, (S)-Bepafant is understood to stabilize the receptor in an inactive state. This stabilization shifts the receptor's conformational equilibrium away from its active form, thereby reducing any inherent basal signaling activity of the receptor longdom.orgwikipedia.orgconicet.gov.ar. Although specific studies detailing (S)-Bepafant's inverse agonistic efficacy on constitutively active PAFR mutants are not extensively detailed in the provided literature, its capacity to potently inhibit PAF-induced receptor activation suggests a mechanism that could extend to reducing basal activity if present. The inactive distomer, WEB2387, serves as a negative control, highlighting the specific activity of the active isomer, (S)-Bepafant opnme.comopnme.com.
The quantitative data available for Bepafant demonstrates its significant affinity for the PAF receptor and its efficacy in blocking PAF-mediated cellular responses.
Table 1: Receptor Binding Affinity of Bepafant
| Compound | Target Receptor | Binding Assay | KD (nM) | Reference |
| Bepafant | PAFR | [³H]PAF displacement | 16 | opnme.com |
Bepafant exhibits a low nanomolar affinity for the PAF receptor, as evidenced by its equilibrium dissociation constant (KD) of 16 nM in displacement assays with [³H]PAF opnme.com. This high affinity is crucial for its ability to effectively interact with and modulate receptor activity.
Investigations in Disease-Specific Animal Models
Role in Experimental Asthma Models
Preclinical investigations in animal models have demonstrated the efficacy of (S)-Bepafant in mitigating asthma-related symptoms, specifically bronchoconstriction. Studies conducted in guinea pigs, a common model for respiratory diseases, showed that (S)-Bepafant effectively reduced bronchoconstriction. The compound's potency in these models exceeded that of racemic Bepafant, highlighting the stereospecific activity.
Data from these studies indicate significant efficacy in reducing bronchoconstriction, a key manifestation of asthma.
| Model/Parameter | Administration | ED50 (mg/kg) | Reference |
| Bronchoconstriction (Guinea Pig) | Oral | 0.018 | opnme.comopnme.com |
| Bronchoconstriction (Guinea Pig) | Intravenous | 0.004 | opnme.comopnme.com |
Studies in Ischemia-Reperfusion Injury Paradigms
Specific preclinical efficacy studies detailing the role of (S)-Bepafant in ischemia-reperfusion injury (IRI) paradigms were not identified in the reviewed literature. While IRI is a complex process involving inflammation, oxidative stress, and cellular damage upon restoration of blood flow nih.govfrontiersin.org, and PAF is implicated in inflammatory responses, direct research investigating (S)-Bepafant's effects in IRI models was not found.
Research in Apoptosis Induction in Leukemia Cell Lines (in vitro)
The literature review did not yield specific preclinical efficacy studies that investigated the role of (S)-Bepafant in inducing apoptosis within leukemia cell lines. While apoptosis is a critical mechanism in cancer therapy, and various compounds have been studied for their effects on leukemia cell apoptosis nih.govmdpi.comnih.govwaocp.orgarchivesofmedicalscience.com, direct research linking (S)-Bepafant to this specific application was not identified.
Angiogenesis Modulation in Murine Models
While specific preclinical studies detailing (S)-Bepafant's direct modulation of angiogenesis in murine models were not identified, research on related Platelet-Activating Factor Receptor (PAFR) antagonists provides context. Studies have shown that other PAFR antagonists, such as WEB2170 and CV3988, can inhibit vascular endothelial growth factor (VEGF)-induced neoangiogenesis in murine Matrigel models researchgate.net. Furthermore, PAF has been implicated in tumor vascularization, with PAF receptor antagonists demonstrating the ability to inhibit angiogenesis associated with breast cancer in murine models capes.gov.br. Given that (S)-Bepafant is a potent PAFR antagonist, it is plausible that it could exert similar modulatory effects on angiogenesis, though direct experimental evidence for (S)-Bepafant in these specific murine models was not found in the reviewed sources.
Cellular and Molecular Impacts of S Bepafant
Regulation of Cell Aggregation and Adhesion Mechanisms
(S)-Bepafant exerts profound regulatory effects on the aggregation of platelets and neutrophils, as well as on the adhesion of leukocytes to the vascular endothelium, by directly interfering with PAF-mediated signaling.
Mechanisms of Platelet Aggregation Inhibition
Platelet-Activating Factor is a potent lipid mediator that induces strong platelet aggregation. elsevier.es This process is initiated when PAF binds to its specific receptor (PAFR) on the surface of human platelets. opnme.comnih.gov This binding triggers a signaling cascade that leads to platelet activation and the formation of thrombi. nih.gov
(S)-Bepafant functions as a direct competitive antagonist at the PAF receptor. opnme.com By binding with high affinity to the PAFR on human platelets, it physically obstructs the natural ligand, PAF, from accessing its binding site. opnme.comopnme.com This inhibitory action prevents the activation of downstream signaling pathways, such as phosphoinositide turnover, which are crucial for platelet aggregation. benthamdirect.com The result is a dose-dependent inhibition of PAF-induced platelet aggregation. opnme.com Bepafant is highly selective, showing little to no inhibitory effect on platelet aggregation induced by other agonists. nih.gov
Mechanisms of Neutrophil Aggregation Inhibition
Similar to its effect on platelets, (S)-Bepafant inhibits the aggregation of neutrophils by blocking the action of PAF. PAF is a known chemoattractant and activator for neutrophils, and its binding to PAFR on these immune cells is a key step in the inflammatory response, leading to their aggregation and activation. benthamdirect.comdntb.gov.ua
(S)-Bepafant's antagonism of the PAFR on neutrophils prevents the initiation of the signaling cascade responsible for these activation events. opnme.com Research has demonstrated that Bepafant effectively inhibits PAF-induced human neutrophil aggregation in vitro. nih.gov The IC50 value, which represents the concentration of an inhibitor required to reduce a specific biological activity by half, quantifies this effect.
| Compound | Target Cell | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Bepafant (WEB 2170) | Human Platelets | 310 nM | opnme.combenthamdirect.com |
| Bepafant (WEB 2170) | Human Neutrophils | 830 nM | opnme.combenthamdirect.com |
| (S)-Bepafant | Human Platelets | 350 nM | researchgate.net |
| (S)-Bepafant | Human Neutrophils | 360 nM | nih.gov |
Alterations in Endothelial-Leukocyte Adhesion
The adhesion of leukocytes to the vascular endothelium is a critical event in the inflammatory cascade. PAF can stimulate this process by acting on endothelial cells. mdpi.com When PAF binds to its receptors on the endothelial cell surface, it can induce the synthesis and expression of new adhesive proteins, thereby increasing the adherence of polymorphonuclear leukocytes (PMNs). mdpi.com This effect is receptor-mediated and contributes to the recruitment of inflammatory cells to a site of injury or infection. mdpi.com
As a PAF receptor antagonist, (S)-Bepafant alters this interaction by preventing PAF from activating endothelial cells. By blocking the PAFR, (S)-Bepafant inhibits the subsequent upregulation of adhesion molecules on the endothelial surface. This action reduces the ability of leukocytes to adhere to the endothelium, thereby modulating the inflammatory response. nih.gov
Effects on Cell Fate Processes: Proliferation and Programmed Cell Death
Beyond its role in inflammation and thrombosis, the PAF/(S)-Bepafant signaling axis has significant implications for cell fate, including the induction of programmed cell death (apoptosis) in cancer cells and the modulation of cellular growth.
Induction of Apoptosis in Specific Neoplastic Cell Lines
While PAFR activation is often associated with pro-survival and anti-apoptotic signals in tumor cells, its antagonist, Bepafant (WEB 2170), has been shown to be a powerful antileukemic agent capable of inducing apoptosis in human acute myelogenous leukemia (AML) cells. nih.govbenthamdirect.comnih.gov This effect is not universal across all cancer cells and appears to be dependent on the presence of specific cellular machinery.
A key study demonstrated that Bepafant triggers apoptosis in AML cell lines (such as NB4, KG1, and NB4-MR4) that express the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). nih.gov In contrast, AML cell lines (THP1 and U937) where PTEN is absent did not undergo apoptosis in response to the drug. nih.gov Silencing the PTEN gene in sensitive cells resulted in a significant reduction of Bepafant-induced apoptosis, establishing PTEN as a master regulator of this process. nih.gov
The mechanism of Bepafant-induced apoptosis involves both intrinsic and extrinsic pathways, characterized by:
Upregulation of pro-apoptotic genes: An increase in the expression of PTEN, TNF-alpha, Cyclin G2, p21/WAF1, and NIX was observed. nih.gov
Downregulation of anti-apoptotic genes: The expression of BCL2 and Cyclin D2 was reduced. nih.gov
Inhibition of survival pathways: The increase in PTEN protein led to a decrease in the phosphorylation of key survival kinases, ERK2 and AKT. nih.gov
Execution of apoptosis: The process culminates in the translocation of FOXO3a to the nucleus, the release of cytochrome C from the mitochondria, and the cleavage of PARP, all of which are hallmarks of apoptosis. nih.gov
| AML Cell Line | PTEN Expression | Apoptotic Response to Bepafant (WEB 2170) | Reference |
|---|---|---|---|
| NB4 | Expressed | Apoptosis Induced | nih.gov |
| KG1 | Expressed | Apoptosis Induced | nih.gov |
| NB4-MR4 | Expressed | Apoptosis Induced | nih.gov |
| THP1 | Absent | No Apoptosis | nih.gov |
| U937 | Absent | No Apoptosis | nih.gov |
Modulation of PAFR Expression and Cellular Proliferative Responses
The PAF/PAFR signaling axis plays a significant role in oncogenic processes by inducing tumor cell proliferation. elsevier.esnih.gov Many malignant cells express PAFR, and activation of this receptor can promote cancer progression and metastasis. frontiersin.orgnih.gov For instance, PAFR activation has been shown to promote non-small cell lung cancer (NSCLC) progression by initiating a feedback loop with STAT3. nih.gov Furthermore, PAFR signaling can inhibit the activity of the tumor suppressor PTEN, leading to the activation of the PI3K and ERK pathways, which are critical for tumor cell survival and proliferation. nih.gov
Increased PAFR expression has been observed in clinical samples of cervical cancer compared to normal tissue, and radiotherapy can further augment this expression. nih.govnih.gov The activation of PAFR by PAF-like lipids generated during therapy can protect tumor cells from treatment-induced cell death and promote repopulation. nih.govnih.gov
By antagonizing the PAFR, (S)-Bepafant can modulate these proliferative responses. Inhibiting PAFR has been shown to prevent the radiation-induced increase in tumor cell proliferation. nih.gov Therefore, PAFR antagonists like (S)-Bepafant may serve to counteract the pro-proliferative and pro-survival signaling mediated by PAFR in various cancers, potentially increasing the effectiveness of treatments like chemotherapy and radiotherapy. nih.gov
Interplay with Intracellular Signaling Regulators
(S)-Bepafant, as a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR), exerts its influence on cellular function primarily by blocking the binding of PAF to its G-protein coupled receptor. mdpi.comopnme.com This antagonism directly interferes with the downstream signaling cascades typically initiated by PAF. The following sections detail the molecular interactions of (S)-Bepafant with key intracellular signaling regulators.
Alterations in Inositol (B14025) 1,4,5-Trisphosphate (IP3) Release
Activation of the PAF receptor by its ligand, PAF, is known to stimulate phosphoinositol turnover, a critical step in intracellular signaling. researchgate.netopnme.com This process involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).
As a competitive antagonist of the PAF receptor, (S)-Bepafant blocks the initial step of this cascade. By preventing PAF from binding to its receptor, (S)-Bepafant effectively inhibits the subsequent activation of PLC and, consequently, the generation and release of IP3. While studies specifically detailing the dose-response relationship of (S)-Bepafant on IP3 inhibition are not extensively published, the known mechanism of PAF receptor signaling strongly supports this inhibitory effect. The reduction in IP3 levels would, in turn, lead to a decrease in the release of calcium from intracellular stores, a key event in many PAF-mediated cellular responses.
| Compound | Target | Action | Effect on IP3 Release |
| (S)-Bepafant | PAF Receptor | Antagonist | Inhibition (inferred) |
Cross-talk with Nuclear Factor-kappa B (NF-κB) Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammatory and immune responses. PAF is a well-established pro-inflammatory mediator that can lead to the activation of the NF-κB signaling pathway. The binding of PAF to its receptor can trigger a cascade of events that results in the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
(S)-Bepafant, by blocking the PAF receptor, is anticipated to attenuate PAF-induced NF-κB activation. This interference would occur upstream of the IκB phosphorylation step. By preventing the initial signal transduction from the PAF receptor, (S)-Bepafant would inhibit the downstream signaling events that lead to the activation and nuclear translocation of NF-κB. This inhibitory action on the NF-κB pathway is a key component of the anti-inflammatory effects observed with PAF receptor antagonists.
Influence on Cyclin-Dependent Kinase (CDK) Activity
Current scientific literature does not provide direct evidence linking (S)-Bepafant or other closely related PAF receptor antagonists, such as Bepafant and WEB 2086, to the direct modulation of Cyclin-Dependent Kinase (CDK) activity. CDKs are key regulators of the cell cycle, and while PAF has been implicated in processes that involve cell proliferation and differentiation, a direct mechanistic link between PAF receptor antagonism by (S)-Bepafant and the activity of specific CDKs has not been established. Research into the potential influence of PAF receptor signaling on the cell cycle and its regulatory kinases is an area that may warrant further investigation.
Modulation of Endogenous PAF Biosynthesis and Catabolism Pathways
The primary mechanism of action of (S)-Bepafant is the competitive antagonism of the PAF receptor. mdpi.com There is currently no scientific evidence to suggest that (S)-Bepafant directly modulates the enzymatic pathways responsible for the biosynthesis or catabolism of endogenous PAF.
The biosynthesis of PAF primarily occurs through two pathways: the de novo pathway and the remodeling pathway. The remodeling pathway is the principal source of PAF during inflammatory responses and involves the conversion of lyso-PAF to PAF by the enzyme lyso-PAF acetyltransferase. The catabolism of PAF is mainly carried out by the enzyme PAF acetylhydrolase, which deactivates PAF by removing the acetyl group at the sn-2 position.
Synthetic Chemistry and Structure Activity Relationships of S Bepafant and Analogues
Development of Stereoselective Synthetic Routes for (S)-Bepafant
The thienotriazolodiazepine scaffold forms the core structure of Bepafant and related PAF receptor antagonists opnme.comnih.govtandfonline.com. The synthesis of such compounds often involves multi-step procedures, and achieving stereoselectivity is paramount, particularly given that the biological activity of Bepafant resides primarily in its (S)-enantiomer opnme.comopnme.com. While specific detailed stereoselective synthetic routes for (S)-Bepafant are not extensively detailed in the provided literature snippets, the importance of controlling stereochemistry in the synthesis of potent and selective drug candidates is a well-established principle in medicinal chemistry numberanalytics.cominflibnet.ac.inegrassbcollege.ac.in. The development of efficient stereoselective synthetic methodologies is crucial for isolating the active eutomer, (S)-Bepafant, from its less active or inactive distomer.
Scaffold Evolution and Derivatization Strategies for Thienotriazolodiazepines
The thienotriazolodiazepine scaffold has proven to be a versatile framework for the development of PAF receptor antagonists opnme.comnih.govtandfonline.com. Research efforts have focused on modifying this core structure through various derivatization strategies to optimize key pharmacological properties. These modifications aim to enhance binding affinity to the PAF receptor, improve selectivity over other receptors (such as benzodiazepine (B76468) receptors), and refine pharmacokinetic profiles, including oral bioavailability and duration of action opnme.comopnme.comnih.gov. The evolution of this scaffold has led to the identification of compounds with significant potency, such as Bepafant itself and its predecessor, Apafant (WEB 2086) opnme.comopnme.comnih.gov.
Comprehensive Structure-Activity Relationship (SAR) Studies of (S)-Bepafant Derivatives
SAR studies are fundamental to understanding how chemical modifications influence the biological activity of a compound. For thienotriazolodiazepines targeting the PAF receptor, these studies have elucidated critical structural features responsible for antagonism.
Identification of Essential Pharmacophoric Features for PAFR Antagonism
The thienotriazolodiazepine nucleus itself appears to be a key pharmacophore for PAF receptor antagonism opnme.comnih.gov. SAR studies suggest that specific electronic and steric features within this scaffold are critical for high-affinity binding to the PAF receptor. Although detailed pharmacophoric maps for Bepafant specifically are not provided, general models for PAF antagonists highlight the importance of certain functional groups and their spatial orientation for effective receptor interaction nih.gov. The ability of these compounds to displace the natural ligand, PAF, from the receptor, as demonstrated by low nanomolar affinity for Bepafant, underscores the precise fit required by the pharmacophore opnme.comopnme.com.
Optimization of Potency, Selectivity, and Biological Performance through Chemical Modification
Derivatization of the thienotriazolodiazepine scaffold has been instrumental in optimizing the potency and selectivity of PAF receptor antagonists. For instance, modifications have been explored to reduce affinity for the central benzodiazepine receptor, a potential off-target effect associated with some compounds in this class opnme.comopnme.comnih.gov. Bepafant, compared to Apafant, shows a reduced cross-reactivity with the benzodiazepine receptor, contributing to an improved safety profile opnme.com.
The potency of these compounds is often quantified by their ability to inhibit PAF-induced platelet aggregation and their binding affinity to the PAF receptor.
Advanced Research Methodologies and Future Directions in S Bepafant Research
Application of High-Throughput Screening (HTS) and Lead Optimization Platforms
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for activity against a specific biological target. In the context of PAFR antagonists, HTS assays would be designed to identify novel chemical scaffolds that can inhibit PAF binding to its receptor. These assays are typically performed in a miniaturized format, allowing for the screening of hundreds of thousands to millions of compounds in a short period.
For a target like PAFR, a G-protein coupled receptor (GPCR), common HTS assay formats include:
Competitive Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled or fluorescently tagged ligand (such as [3H]PAF) from the receptor. A reduction in the bound signal indicates that the test compound is interacting with the receptor.
Functional Assays: These assays measure the downstream signaling events that occur upon PAFR activation, such as changes in intracellular calcium levels or the production of second messengers like inositol (B14025) phosphates. Antagonists would be identified by their ability to block the signal produced by a known PAFR agonist.
Once initial "hits" are identified through HTS, lead optimization platforms are employed to refine their pharmacological properties. This iterative process involves synthesizing and testing analogs of the hit compounds to improve potency, selectivity, and pharmacokinetic properties. For a thieno-triazolodiazepine scaffold like that of (S)-Bepafant, chemists would systematically modify different parts of the molecule to understand structure-activity relationships (SAR). This could involve altering substituents on the thiophene (B33073) or triazole rings to enhance binding affinity or improve metabolic stability.
Table 1: Comparison of In Vitro Activities of Thieno-triazolodiazepine PAFR Antagonists
| Compound | PAF-induced Human Platelet Aggregation (IC50, nM) | PAF-induced Human Neutrophil Aggregation (IC50, nM) |
|---|---|---|
| (S)-Bepafant | 350 | Not available |
| Bepafant | 310 | 830 |
This table is interactive. You can sort and filter the data.
Advanced Computational Drug Design and Virtual Screening Techniques for PAFR Antagonists
Computational drug design and virtual screening have become indispensable tools in the quest for novel therapeutics. These methods leverage the power of computers to model ligand-receptor interactions and predict the activity of new compounds, thereby reducing the time and cost associated with traditional screening methods.
For PAFR antagonists, these techniques can be applied in several ways:
Structure-Based Virtual Screening: If a high-resolution 3D structure of PAFR is available (from X-ray crystallography or cryo-electron microscopy), molecular docking simulations can be used to screen large virtual libraries of compounds. These simulations predict how each compound might bind to the receptor's active site and rank them based on their predicted binding affinity. This approach can identify novel scaffolds that are structurally distinct from known antagonists like (S)-Bepafant.
Ligand-Based Virtual Screening: In the absence of a receptor structure, computational models can be built based on the chemical features of known active ligands. For PAFR antagonists, a pharmacophore model could be developed using the structures of potent compounds like (S)-Bepafant. This model would define the essential three-dimensional arrangement of chemical features required for antagonistic activity. Virtual libraries can then be screened to find compounds that match this pharmacophore.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic nature of the PAFR and how it interacts with ligands like (S)-Bepafant over time. These simulations can help to understand the mechanism of antagonism and to predict how modifications to a ligand might affect its binding and efficacy.
Integration of Artificial Intelligence and Machine Learning in (S)-Bepafant Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development. These technologies can analyze vast and complex datasets to identify patterns and make predictions that are beyond the capabilities of traditional methods.
In the context of (S)-Bepafant and PAFR antagonist research, AI and ML can be applied to:
Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and clinical data to identify new links between the PAF pathway and various diseases, potentially uncovering new therapeutic opportunities for PAFR antagonists.
De Novo Drug Design: Generative AI models can design novel molecules with desired properties, such as high affinity for PAFR and favorable pharmacokinetic profiles. These models can learn from the chemical space of known PAFR antagonists, including the thieno-triazolodiazepine scaffold of (S)-Bepafant, to generate new and diverse chemical structures.
Predictive Modeling: ML models can be trained to predict the activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds. This can help to prioritize the synthesis and testing of the most promising candidates, thereby accelerating the drug discovery process.
Exploration of New Therapeutic Paradigms Based on PAF Pathway Modulation
While the primary focus of PAFR antagonist research has been on inflammatory conditions such as asthma and allergic reactions, emerging evidence suggests that the PAF pathway is involved in a broader range of pathologies. This opens up new therapeutic avenues for compounds like (S)-Bepafant.
Oncology: The PAF/PAFR axis has been implicated in tumor growth, angiogenesis, and metastasis. PAFR antagonists, therefore, have the potential to be used as anti-cancer agents, either as monotherapy or in combination with existing cancer treatments. Further research is needed to explore the efficacy of (S)-Bepafant in various cancer models.
Neuroinflammation and Neurodegenerative Diseases: PAF is a potent mediator of neuroinflammation, which is a key feature of many neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. By blocking PAFR, antagonists like (S)-Bepafant could potentially mitigate neuroinflammatory processes and slow disease progression.
Cardiovascular Diseases: The PAF pathway is involved in thrombosis and atherosclerosis. PAFR antagonists may offer a novel therapeutic strategy for the prevention and treatment of cardiovascular diseases.
Biomarker Discovery and Validation in Preclinical Models for PAFR Antagonism
Biomarkers are measurable indicators of a biological state or condition and are crucial for the development of new drugs. They can be used to assess target engagement, monitor disease progression, and predict treatment response.
For the development of PAFR antagonists like (S)-Bepafant, the discovery and validation of relevant biomarkers in preclinical models is a key priority. Potential biomarkers could include:
Downstream Signaling Molecules: Measurement of changes in the levels of downstream signaling molecules in the PAF pathway, such as phosphorylated kinases or second messengers, could serve as a direct indicator of PAFR engagement by an antagonist.
Inflammatory Cytokines and Chemokines: Since PAF is a potent pro-inflammatory mediator, the levels of various cytokines and chemokines that are induced by PAF could be used as biomarkers of PAFR activity. The ability of an antagonist to reduce the levels of these inflammatory mediators would be a measure of its efficacy.
Cellular Markers of Inflammation: The recruitment and activation of inflammatory cells, such as neutrophils and eosinophils, are key events in PAF-mediated inflammation. Changes in the numbers or activation status of these cells in response to treatment with a PAFR antagonist could serve as a valuable biomarker.
The validation of these biomarkers in relevant animal models of disease is a critical step before they can be used in clinical trials. This would involve demonstrating a clear correlation between the biomarker response and the therapeutic effect of the PAFR antagonist.
Q & A
Q. What ethical and methodological standards apply when transitioning (S)-Bepafant from preclinical to clinical research?
- Answer: Adhere to Good Laboratory Practice (GLP) for toxicity studies (e.g., OECD guidelines) and Good Clinical Practice (GCP) for Phase I trials. Address species-specific metabolic differences by conducting in vitro hepatocyte metabolism assays and allometric scaling for dose prediction. Submit protocols to institutional review boards (IRBs) for ethical approval .
Methodological Notes
- Data Presentation: Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for tables and figures. Include raw data in supplementary materials for reproducibility .
- Conflict Resolution: Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to refine research questions and mitigate ambiguity in experimental design .
- Literature Review: Prioritize primary sources and avoid over-reliance on review articles. Use Boolean search strategies (e.g., "(S)-Bepafant AND pharmacokinetics") in databases like PubMed and Scopus .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
